molecular formula C18H18ClF3N2O2S B2867645 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide CAS No. 478246-01-4

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide

Cat. No.: B2867645
CAS No.: 478246-01-4
M. Wt: 418.86
InChI Key: MDEHJBJAOWDFFH-UHFFFAOYSA-N
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Description

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C18H18ClF3N2O2S and its molecular weight is 418.86. The purity is usually 95%.
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Biological Activity

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C16H18ClF3N2O2S
  • Molecular Weight : 396.84 g/mol
  • CAS Number : 95977-29-0

The presence of a trifluoromethyl group and a pyridine ring contributes to its unique chemical reactivity and biological profile.

Pharmacological Properties

  • Antimicrobial Activity :
    • The compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential :
    • Research indicates that this compound may possess anticancer activity. It has been found to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes, including those involved in metabolic pathways relevant to cancer and inflammation. For instance, it has been identified as a modulator of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Cell Signaling Pathways :
    The compound influences several signaling pathways, including the NF-kB pathway, which is pivotal in regulating immune response and inflammation.
  • Reactive Oxygen Species (ROS) Generation :
    It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Toxicological Profile

Toxicological studies have indicated that while the compound shows promise in therapeutic applications, it also presents certain risks. Acute toxicity tests have demonstrated low toxicity levels with an LD50 greater than 5000 mg/kg in rats, suggesting a favorable safety profile for further development .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent.

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with varying concentrations of the compound.

Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively. This property suggests its potential use in treating inflammatory diseases.

Data Summary Table

PropertyValue/Description
Chemical FormulaC16H18ClF3N2O2S
Molecular Weight396.84 g/mol
CAS Number95977-29-0
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits COX-1 and COX-2
ToxicityLD50 > 5000 mg/kg (low toxicity)

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-methylpropyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O2S/c1-17(2,10-24-15(25)11-4-6-13(26-3)7-5-11)27-16-14(19)8-12(9-23-16)18(20,21)22/h4-9H,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHJBJAOWDFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)OC)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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